
A New Generation Polyene, Turletricin, Shows
Promise Against Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Turletricin

Cat. No.: B15559468 Get Quote

For Immediate Release

In the ongoing battle against drug-resistant fungal infections, a novel antifungal agent,

Turletricin (also known as SF001 or AM-2-19), is demonstrating significant potential,

particularly against Candida species that have developed resistance to fluconazole, a

commonly used antifungal medication. This comparison guide provides an in-depth analysis of

Turletricin and fluconazole, offering researchers, scientists, and drug development

professionals a comprehensive overview of their mechanisms of action, in vitro efficacy, and

the experimental basis for these findings.

Executive Summary
Turletricin, a next-generation polyene, exhibits potent fungicidal activity by selectively

extracting ergosterol from fungal cell membranes, leading to cell death. This targeted action

contrasts with that of its predecessor, amphotericin B, by showing reduced binding to human

cholesterol, which suggests a more favorable safety profile. Fluconazole, a triazole antifungal,

acts by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a

key step in ergosterol biosynthesis. However, the emergence of fluconazole resistance in

Candida species, primarily through mutations in ERG11 and overexpression of drug efflux

pumps, has compromised its clinical efficacy.

Recent in vitro studies highlight Turletricin's consistent activity against a broad spectrum of

Candida species, including those resistant to fluconazole. While direct comparative studies

testing Turletricin and fluconazole on the same panel of resistant isolates are emerging, the
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available data indicates that Turletricin's mechanism of action bypasses common fluconazole

resistance pathways.

Data Presentation: In Vitro Susceptibility of Candida
Species
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for

Turletricin (SF001) and fluconazole against various Candida species. The data for Turletricin
is derived from a study comparing its activity with amphotericin B, and its efficacy is noted as

significant in the context of fluconazole-resistant strains.[1] The fluconazole MIC breakpoints

are provided for context, indicating susceptibility or resistance.

Table 1: In Vitro Activity of Turletricin (SF001) against Candida Species[1][2]

Candida
Species

Number of
Isolates

Turletricin
(SF001) MIC
Range (mg/L)

Turletricin
(SF001) MIC₅₀
(mg/L)

Turletricin
(SF001) MIC₉₀
(mg/L)

C. albicans 16 0.125 - 0.5 0.25 0.5

C. auris 10 0.125 - 0.5 0.25 0.5

C. glabrata 10 0.125 - 1 0.5 1

C. krusei 5 0.25 - 1 0.5 1

C. parapsilosis 10 0.125 - 4 0.5 2

C. tropicalis 5 0.125 - 0.25 0.125 0.25

Overall 56 0.125 - 4 0.25 1

Table 2: CLSI Interpretive Breakpoints for Fluconazole against Candida Species[3]
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MIC (µg/mL) Interpretation

≤ 2 Susceptible (S)

4 Susceptible-Dose Dependent (SDD)

≥ 8 Resistant (R)

Note: The emergence of fluconazole resistance is a significant clinical concern, with some

species like C. auris showing high rates of resistance (often with MICs ≥32 µg/mL).[4]

Mechanisms of Action and Resistance
The distinct mechanisms of action of Turletricin and fluconazole are central to understanding

their comparative efficacy against resistant Candida.

Turletricin: A Selective Ergosterol Sponge

Turletricin is a rationally designed analog of amphotericin B.[5] Its primary mechanism

involves binding to and extracting ergosterol, a vital component of the fungal cell membrane,

leading to the formation of pores and subsequent cell lysis.[5][6] A key innovation in

Turletricin's design is its high selectivity for ergosterol over cholesterol, the predominant sterol

in mammalian cell membranes.[5][6] This selectivity is anticipated to reduce the nephrotoxicity

associated with older polyenes like amphotericin B.[5]

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole targets the enzyme lanosterol 14-α-demethylase, which is essential for the

conversion of lanosterol to ergosterol.[7] By inhibiting this enzyme, fluconazole disrupts the

integrity of the fungal cell membrane, leading to growth inhibition.

Fluconazole Resistance Mechanisms

Candida species have developed several mechanisms to counteract the effects of fluconazole:

[7]

Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol

14-α-demethylase, reducing its affinity for fluconazole.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.cdc.gov/candida-auris/hcp/laboratories/antifungal-susceptibility-testing.html
https://www.benchchem.com/product/b15559468?utm_src=pdf-body
https://www.benchchem.com/product/b15559468?utm_src=pdf-body
https://www.benchchem.com/product/b15559468?utm_src=pdf-body
https://journals.asm.org/doi/abs/10.1128/aac.00322-25
https://journals.asm.org/doi/abs/10.1128/aac.00322-25
https://biochem.wisc.edu/2023/11/08/new-antifungal-molecule-kills-fungi-without-toxicity-in-human-cells-mice/
https://www.benchchem.com/product/b15559468?utm_src=pdf-body
https://journals.asm.org/doi/abs/10.1128/aac.00322-25
https://biochem.wisc.edu/2023/11/08/new-antifungal-molecule-kills-fungi-without-toxicity-in-human-cells-mice/
https://journals.asm.org/doi/abs/10.1128/aac.00322-25
https://pmc.ncbi.nlm.nih.gov/articles/PMC5546770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5546770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overexpression of ERG11: Increased production of the target enzyme can overcome the

inhibitory effects of the drug.

Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) and major

facilitator superfamily (MFS) transporters actively pumps fluconazole out of the fungal cell,

preventing it from reaching its target.
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Caption: Mechanisms of Turletricin and Fluconazole.
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Experimental Protocols
The in vitro susceptibility data presented in this guide is typically generated using standardized

methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method (M27-A3)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of

antifungal agents against yeasts.

Inoculum Preparation:Candida isolates are cultured on appropriate agar plates. Colonies are

then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland

standard, which corresponds to a specific cell density. This suspension is further diluted in

RPMI 1640 medium.

Antifungal Agent Preparation: The antifungal agents (Turletricin and fluconazole) are serially

diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of

concentrations.

Inoculation: The standardized yeast suspension is added to each well of the microtiter plates

containing the diluted antifungal agents. A growth control well (without any antifungal) and a

sterility control well (medium only) are also included.

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes

a significant inhibition of yeast growth (typically ≥50% reduction in turbidity) compared to the

growth control. This is usually determined visually or with a spectrophotometer.
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Caption: CLSI Broth Microdilution Method Workflow.
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Turletricin represents a promising development in the search for effective treatments against

resistant fungal pathogens. Its distinct mechanism of action, which is not compromised by the

common resistance pathways that affect fluconazole, makes it a strong candidate for further

investigation and development. The in vitro data, while still emerging, suggests that Turletricin
has the potential to address the unmet clinical need for new therapies for infections caused by

fluconazole-resistant Candida. As Turletricin progresses through clinical trials, more definitive

data on its efficacy and safety in human subjects will become available, providing a clearer

picture of its role in the future of antifungal therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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